2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine
Brand Name: Vulcanchem
CAS No.: 3492-54-4
VCID: VC16067588
InChI: InChI=1S/C11H25ClN2/c1-5-13(6-2)9-11(12)10-14(7-3)8-4/h11H,5-10H2,1-4H3
SMILES:
Molecular Formula: C11H25ClN2
Molecular Weight: 220.78 g/mol

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine

CAS No.: 3492-54-4

Cat. No.: VC16067588

Molecular Formula: C11H25ClN2

Molecular Weight: 220.78 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine - 3492-54-4

Specification

CAS No. 3492-54-4
Molecular Formula C11H25ClN2
Molecular Weight 220.78 g/mol
IUPAC Name 2-chloro-N,N,N',N'-tetraethylpropane-1,3-diamine
Standard InChI InChI=1S/C11H25ClN2/c1-5-13(6-2)9-11(12)10-14(7-3)8-4/h11H,5-10H2,1-4H3
Standard InChI Key FSHOYFLJXMSRNC-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC(CN(CC)CC)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s molecular formula, C₁₁H₂₅ClN₂, reflects a symmetrical arrangement of four ethyl groups (-C₂H₅) and a chlorine atom (-Cl) on a 1,3-propanediamine scaffold. The IUPAC name, 2-chloro-N,N,N',N'-tetraethylpropane-1,3-diamine, precisely denotes the substitution pattern . Key structural features include:

  • Central propane chain: The three-carbon backbone (C1–C3) positions the chlorine atom at C2.

  • Tetraethylamine groups: Two nitrogen atoms at C1 and C3 each bind two ethyl groups, creating steric bulk.

  • Chlorine substituent: The electronegative Cl atom at C2 influences electronic distribution and reactivity.

Table 1: Structural Data

PropertyValueSource
Molecular Weight220.78 g/mol
SMILESCCN(CC)CC(CN(CC)CC)Cl
InChI KeyFSHOYFLJXMSRNC-UHFFFAOYSA-N
Predicted Collision Cross-Section (Ų)154.5 ([M+H]⁺)

The SMILES string (CCN(CC)CC(CN(CC)CC)Cl) highlights the branching pattern, while the InChI key provides a unique identifier for database searches .

Electronic and Steric Effects

The chlorine atom induces a dipole moment, polarizing the C–Cl bond and making C2 susceptible to nucleophilic substitution. Conversely, the tetraethyl groups create steric hindrance, which may modulate reaction kinetics by shielding reactive sites. Computational studies predict a collision cross-section of 154.5 Ų for the [M+H]⁺ ion, suggesting a compact conformation in gas-phase analyses .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While direct synthetic protocols for 2-chloro-N,N,N',N'-tetraethyl-1,3-propanediamine are sparsely documented, analogous compounds suggest plausible routes:

  • Alkylation of 1,3-Propanediamine:
    Reacting 1,3-propanediamine with ethyl chloride in the presence of a base (e.g., NaOH) could yield the tetraethylated product. Subsequent chlorination at C2 via electrophilic substitution or radical pathways would introduce the chlorine atom.

  • Stepwise Functionalization:

    • Step 1: Protect primary amines of 1,3-propanediamine with ethyl groups.

    • Step 2: Introduce chlorine at C2 using reagents like SOCl₂ or Cl₂ under controlled conditions.

Industrial Considerations

Large-scale production likely employs continuous-flow reactors to enhance yield and purity. Key challenges include:

  • Selectivity: Minimizing over-alkylation or polychlorination byproducts.

  • Purification: Distillation or chromatography to isolate the target compound from unreacted intermediates.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The C2 chlorine atom is a prime site for substitution reactions. For example:
C₁₁H₂₅ClN₂+NaOHC₁₁H₂₅OHNN₂+NaCl\text{C₁₁H₂₅ClN₂} + \text{NaOH} \rightarrow \text{C₁₁H₂₅OHNN₂} + \text{NaCl}
This reaction replaces Cl with a hydroxyl group, producing a diol derivative. The tetraethyl groups may slow reaction rates due to steric effects.

Coordination Chemistry

The compound’s nitrogen atoms can act as Lewis bases, forming complexes with transition metals. Potential applications include:

  • Catalysis: As a ligand in metal-catalyzed cross-coupling reactions.

  • Materials Science: Incorporating into metal-organic frameworks (MOFs) for gas storage.

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Optimizing routes for high-yield, low-cost production.

  • Toxicity Profiling: Assessing environmental and health impacts of prolonged exposure.

Future research should prioritize:

  • Catalytic Applications: Testing efficacy in asymmetric synthesis.

  • Structure-Activity Relationships: Modifying substituents to enhance desired properties.

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